4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one

説明

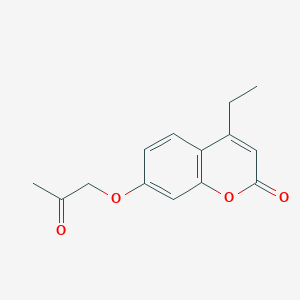

4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one is a chemical compound with the molecular formula C14H14O4 and a molecular weight of 246.26 g/mol . This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse range of applications in various fields, including chemistry, biology, and medicine .

準備方法

The synthesis of 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one typically involves the reaction of 4-ethyl-7-hydroxy-2H-chromen-2-one with 2-oxopropyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions for several hours . The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

化学反応の分析

4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one undergoes various chemical reactions, including:

科学的研究の応用

4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-ones and has a variety of scientific research applications.

General Information:

- Description 4-Ethyl-7-methyl-5-(1-methyl-2-oxopropoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones. It has a unique structure that includes an ethyl group, a methyl group, and an oxopropoxy group attached to the chromen-2-one core.

Scientific Research Applications

This compound is used in a variety of scientific research applications.

These include:

- Chemistry It is employed as a building block in synthesizing complex molecules and as a reagent in various organic reactions.

- Biology It is studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.

- Medicine Research is being done to explore its potential therapeutic applications, such as in treating cancer, cardiovascular diseases, and neurological disorders.

- Industry It is used to develop new materials, dyes, and pharmaceuticals.

The biological activity of 4-Ethyl-7-methyl-5-(1-methyl-2-oxopropoxy)-2H-chromen-2-one is attributed to its interaction with various molecular targets:

- Inhibition of Enzymes The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation It can interact with specific cellular receptors, influencing signal transduction pathways.

- Antioxidant Properties The compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Antimicrobial Activity Research indicates that it possesses antimicrobial properties against various pathogens, suggesting its use in developing new antimicrobial agents.

- Anti-inflammatory Effects Studies demonstrate that it can reduce inflammation in cellular models, indicating potential applications in treating inflammatory diseases.

- Anticancer Potential Preliminary investigations suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

Case Studies

Several case studies have documented the biological effects of the compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial | Showed effective inhibition against Staphylococcus aureus with an IC50 of 15 μg/mL |

| Study B | Anti-inflammatory | Reduced TNF-alpha levels by 30% in LPS-stimulated macrophages |

| Study C | Anticancer | Induced apoptosis in MCF-7 breast cancer cells at concentrations above 10 μM |

作用機序

The mechanism of action of 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

類似化合物との比較

4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one can be compared with other similar compounds, such as:

6-chloro-4-ethyl-7-(2-oxopropoxy)chromen-2-one: This compound has a similar structure but contains a chlorine atom at the 6-position, which may alter its chemical and biological properties.

4-ethyl-7-hydroxy-2H-chromen-2-one: This compound lacks the 2-oxopropoxy group and has a hydroxyl group instead, which can significantly impact its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

生物活性

4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one is a synthetic compound belonging to the coumarin class, characterized by its chromene backbone. This compound has garnered attention for its diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. The following sections will explore its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 246.26 g/mol. The structural features that contribute to its biological activity include:

- Ethyl group at the fourth position

- 2-Oxopropoxy substituent at the seventh position

These modifications enhance the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role in developing new antimicrobial agents. The mechanism may involve the inhibition of bacterial enzymes critical for survival and proliferation.

Antioxidant Properties

The compound has shown promising antioxidant capabilities, which are essential for protecting cells from oxidative stress. Its ability to scavenge free radicals contributes to cellular protection and may play a role in preventing diseases associated with oxidative damage.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. Studies suggest that it modulates inflammatory mediators, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Antitumor Activity

Preliminary studies have indicated that this compound may possess antitumor properties. In vivo evaluations have shown a significant reduction in tumor cell viability in models such as Ehrlich Ascites Carcinoma (EAC) cells. The compound appears to induce apoptosis in cancer cells while exhibiting minimal toxicity to normal tissues .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Antimicrobial Action: Inhibition of bacterial enzyme activity.

- Antioxidant Mechanism: Scavenging of reactive oxygen species (ROS).

- Anti-inflammatory Pathway: Modulation of cytokine release and inflammatory pathways.

- Antitumor Mechanism: Induction of apoptosis through the activation of apoptotic pathways and inhibition of tumor cell proliferation.

Comparative Analysis with Related Compounds

The following table summarizes key structural and functional aspects of this compound compared to related coumarins:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | Ethyl and oxopropoxy groups | Antimicrobial, antioxidant, anti-inflammatory, antitumor | |

| 6-Chloro-4-Ethylcoumarin | Chlorine substitution | Varies; potential enhanced activity due to halogen | |

| 4-Ethylcoumarin | Lacks oxopropoxy group | Limited bioactivity compared to oxopropoxy derivatives |

Case Studies and Research Findings

- Antitumor Study : A study evaluated the efficacy of this compound against EAC cells. Results showed a significant decrease in tumor cell viability by 100% compared to control groups. Histopathological examinations confirmed minimal adverse effects on liver and kidney tissues .

- Antioxidant Evaluation : Another study assessed the total antioxidant capacity in liver and kidney tissues after administration of the compound, indicating robust protective effects against oxidative stress .

- Mechanistic Insights : Molecular docking studies revealed favorable interactions between the compound and specific cancer-related receptors, supporting its potential as a chemotherapeutic agent.

特性

IUPAC Name |

4-ethyl-7-(2-oxopropoxy)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-3-10-6-14(16)18-13-7-11(4-5-12(10)13)17-8-9(2)15/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFOUMJDLIKXAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351486 | |

| Record name | 4-ETHYL-7-(2-OXOPROPOXY)-2H-CHROMEN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307546-48-1 | |

| Record name | 4-ETHYL-7-(2-OXOPROPOXY)-2H-CHROMEN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。